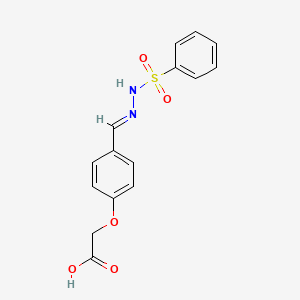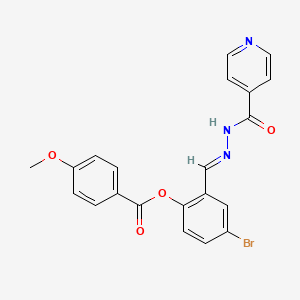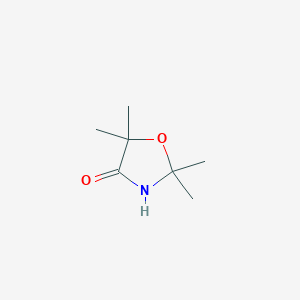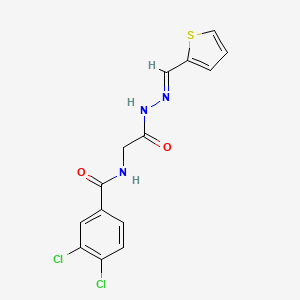![molecular formula C29H22BrClN2O4 B12011252 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the chemical world. Its systematic name might be a mouthful, but its structure holds promise for various applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylhydrazine . The resulting hydrazone intermediate undergoes cyclization with 3-methylbenzoyl chloride to form the target compound.
Reaction Conditions::- Cyclization with 3-methylbenzoyl chloride occurs under acidic conditions (e.g., using pyridine or triethylamine as a base).
4-bromo-2-hydroxybenzaldehyde: reacts with in an organic solvent (e.g., ethanol or dichloromethane) at room temperature.
Industrial Production:: Large-scale production typically involves batch or continuous processes, optimizing yields and minimizing byproducts.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenyl ring can undergo oxidation reactions, yielding various products.
Substitution: The bromine atom is susceptible to nucleophilic substitution.
Reduction: Reduction of the carbonyl group may lead to different derivatives.
Bromine: for bromination.
Hydrazine: for hydrazone formation.
Thionyl chloride: for acyl chloride synthesis.
Major Products:: The compound’s reactivity results in diverse products, including derivatives with altered substitution patterns or functional groups.
Scientific Research Applications
Chemistry::
Organic Synthesis: Building block for more complex molecules.
Medicinal Chemistry: Potential drug candidates.
Anticancer Properties: Investigated for its effects on cancer cells.
Anti-inflammatory Activity: May modulate inflammatory pathways.
Materials Science: Used in polymer chemistry.
Photovoltaics: As part of organic solar cells.
Mechanism of Action
The compound likely interacts with specific cellular targets, affecting signaling pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While this compound shares features with related molecules, its unique combination of substituents sets it apart. Similar compounds include 4-ethoxybenzoate and 2-methylbenzoate .
Properties
Molecular Formula |
C29H22BrClN2O4 |
|---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C29H22BrClN2O4/c1-19-5-4-6-21(15-19)29(35)37-26-14-11-23(30)16-22(26)17-32-33-28(34)25-7-2-3-8-27(25)36-18-20-9-12-24(31)13-10-20/h2-17H,18H2,1H3,(H,33,34)/b32-17+ |
InChI Key |
CZAPUZSLQKROAV-VTNSRFBWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)
![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)

![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)
![11-{4-[2-(diphenylmethoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011214.png)



![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)

![1H-Inden-1-one, 2-[bis(methylthio)methylene]-2,3-dihydro-](/img/structure/B12011266.png)
